molecular formula C10H21NSSi B14390580 Isothiocyanatotri(propan-2-yl)silane CAS No. 89732-56-9

Isothiocyanatotri(propan-2-yl)silane

Cat. No.: B14390580
CAS No.: 89732-56-9
M. Wt: 215.43 g/mol
InChI Key: GFPPOVZMUQOBAU-UHFFFAOYSA-N
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Description

Isothiocyanatotri(propan-2-yl)silane is a chemical compound with the molecular formula C10H21NSSi It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Isothiocyanatotri(propan-2-yl)silane can be synthesized through a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then decomposed using cyanuric acid as the desulfurylation reagent to yield the desired isothiocyanate product . The choice of solvent and reaction conditions, such as temperature and pH, play a crucial role in the successful formation of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure high purity and minimal by-products. The use of advanced equipment and automation helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Isothiocyanatotri(propan-2-yl)silane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Hydrolysis: The compound reacts with water to form silanols and other products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution can yield various substituted silanes, while hydrolysis typically produces silanols and other hydrolyzed products.

Scientific Research Applications

Isothiocyanatotri(propan-2-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isothiocyanatotri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiols and amines, forming covalent bonds. This reactivity underlies its ability to modify proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Isothiocyanatotri(propan-2-yl)silane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its isothiocyanate group, which imparts distinct reactivity and potential biological activities not found in other silane compounds.

Properties

CAS No.

89732-56-9

Molecular Formula

C10H21NSSi

Molecular Weight

215.43 g/mol

IUPAC Name

isothiocyanato-tri(propan-2-yl)silane

InChI

InChI=1S/C10H21NSSi/c1-8(2)13(9(3)4,10(5)6)11-7-12/h8-10H,1-6H3

InChI Key

GFPPOVZMUQOBAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N=C=S

Origin of Product

United States

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